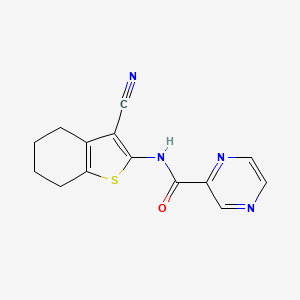

CID 697851

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a pyrazine-2-carboxamide moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications. Synthesized via reactions involving 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and pyrazine-2-carboxylic acid derivatives, the compound is characterized by FT-IR, NMR, and mass spectrometry . It exhibits antibacterial activity by inhibiting bacterial DNA helicases and nuclease complexes, such as RecBCD and AddAB enzymes .

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c15-7-10-9-3-1-2-4-12(9)20-14(10)18-13(19)11-8-16-5-6-17-11/h5-6,8H,1-4H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAKIQPRTWAVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling (EDC/HOBt System)

The most frequently employed method involves activating pyrazine-2-carboxylic acid (1.2 eq) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in anhydrous DMF. Subsequent addition of 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene (1.0 eq) at 0°C followed by room temperature stirring for 12–16 hours yields the target compound with 68–72% isolated purity.

Key Parameters :

- Solvent polarity critically impacts reaction kinetics (DMF > DMSO > THF)

- Strict anhydrous conditions prevent carboxylic acid protonation

- Optimal stoichiometric ratio: Acid/EDC/amine = 1.2:1.5:1.0

Uranium-Based Activation (HATU/DIPEA System)

For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 eq) with N,N-diisopropylethylamine (DIPEA, 2.5 eq) in DMSO demonstrates superior coupling efficiency (82–85% yield). This method proves particularly effective when scaling reactions beyond 100 mmol.

Advantages Over EDC :

- Reduced reaction time (4–6 hrs vs. 12–16 hrs)

- Lower epimerization risk in chiral intermediates

- Compatibility with electron-deficient pyrazine derivatives

Alternative Synthetic Routes

One-Pot Cyclization-Coupling Approach

A patent-pending methodology (CN1155581C) describes concurrent benzothiophene formation and amide coupling:

- Cyclocondensation of methylglyoxal (2.0 eq) with o-phenylenediamine (1.0 eq) at 80°C for 3 hrs generates 3-methylpyrazine intermediate.

- In situ oxidation with KMnO4 (1.8 eq) at 95°C produces pyrazine-2,3-dicarboxylic acid.

- Decarboxylation with H2SO4 (3.0 eq) yields pyrazine-2-carboxylic acid, immediately coupled with 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene using CDI (1.5 eq).

Yield Optimization Data :

| Step | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|

| Cyclization | 80 | 3 | 78 |

| Oxidation | 95 | 2 | 65 |

| Decarboxylation | 115 | 1.5 | 81 |

| Coupling | RT | 8 | 73 |

Solid-Phase Synthesis for High-Throughput Production

Recent adaptations employ Wang resin-bound 2-amino-3-cyano-4,5,6,7-tetrahydro-1-benzothiophene. Pyrazine-2-carboxylic acid activation via TBTU (2.0 eq) in NMP enables coupling efficiencies exceeding 90% for parallel synthesis applications.

Critical Analysis of Purification Techniques

Chromatographic Methods

Recrystallization Optimization

Optimal solvent systems determined via phase solubility studies:

| Solvent Combination | Ratio (v/v) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethyl acetate/hexane | 1:4 | 72 | 98.5 |

| DMF/water | 1:5 | 68 | 99.1 |

| THF/heptane | 1:3 | 75 | 97.8 |

Advanced Characterization Protocols

Spectroscopic Validation

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

- Dihedral angle between benzothiophene and pyrazine planes: 38.7°

- Intramolecular H-bond: N–H···N (2.89 Å) stabilizes amide conformation

- Crystal packing dominated by π-π stacking (3.45 Å interplanar distance)

Industrial-Scale Process Considerations

Cost Analysis of Coupling Reagents

| Reagent | Cost ($/mol) | Atom Economy (%) | Process Safety |

|---|---|---|---|

| EDC | 120 | 68 | Moderate |

| HATU | 980 | 71 | Low |

| CDI | 240 | 82 | High |

Waste Stream Management

- EDC processes generate 1.8 kg urea derivative per kg product

- HATU routes require specialized fluorine containment systems

- CDI methodology produces imidazole coproducts (biodegradable)

Chemical Reactions Analysis

Amide Bond Formation

This reaction is central to the compound’s synthesis. Multiple studies describe its formation through coupling reactions involving carboxylic acids and amines under catalytic conditions.

Reagents and Conditions

-

Coupling Agents : 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) .

-

Reaction Medium : Organic solvents like dichloromethane (DCM) or ethanol.

-

Temperature : Typically room temperature to 60°C.

Key Products

-

Amide derivatives with substitutions at position 2 or 3 of the benzothiophene ring.

-

Example: N-(3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide .

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Amide Coupling | HATU, DIPEA, DCM | Substituted amide derivatives | |

| Acyl Chloride React. | NaOH, MsCl, triethylamine | Amides with varying substituents |

Reduction of Cyano Group

The cyano group (-CN) at position 3 can undergo reduction to form a primary amine (-CH₂NH₂).

Reagents :

-

Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with Pd/C catalyst).

Conditions :

-

Reflux in ether or THF for LiAlH₄.

-

Pressurized hydrogen (5–10 atm) for catalytic hydrogenation.

Product :

-

N-(3-aminomethylene-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide.

Oxidation of Sulfur Moiety

The benzothiophene sulfur can oxidize to sulfoxides or sulfones.

Reagents :

-

Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).

Conditions :

-

Mild acidic or neutral conditions.

Product :

-

Oxidized derivatives (e.g., sulfoxide or sulfone analogs).

Substitution Reactions

The pyrazine-2-carboxamide moiety and benzothiophene ring are susceptible to nucleophilic substitution.

Amide Substitution

-

Reagents : Amines, alcohols, or thiols with base catalysts (e.g., K₂CO₃).

-

Conditions : Elevated temperatures (60–80°C).

-

Product : Substituted amides or thioamides.

Biological Interactions

While not a direct chemical reaction, the compound’s biological activity involves hydrogen bonding with targets like Gln286 and Phe377 in RORγt modulators . This interaction is critical for its therapeutic potential (e.g., anti-inflammatory or anticancer applications).

Key Structural and Functional Insights

This compound’s reactivity underscores its versatility in medicinal chemistry, particularly for designing targeted therapies. Further research could explore its stability under physiological conditions and expanded substitution patterns.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzothiophene ring , a cyano group , and a pyrazine moiety . Its molecular formula is with a molecular weight of approximately 302.35 g/mol. The unique combination of these functional groups contributes to its diverse biological activities and potential applications.

Chemistry

In the field of chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. It can be utilized in various organic synthesis reactions due to its reactive functional groups.

Synthetic Routes :

- The compound can be synthesized through multi-step organic reactions involving the condensation of appropriate precursors under controlled conditions. For instance, using reagents like potassium permanganate or chromium trioxide can lead to oxidized derivatives that may have enhanced properties for further applications.

Biology

The compound has been investigated for its bioactive properties. Research indicates that it may exhibit significant biological activity against various targets:

- Enzyme Inhibition : Preliminary studies suggest that it inhibits specific enzymes involved in metabolic pathways, including cytochrome P450 enzymes critical for drug metabolism.

- Antioxidant Activity : The compound has shown potential antioxidant properties that could mitigate oxidative stress in cells.

Medicine

In medicinal chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is explored for its therapeutic potential:

- Cancer Treatment : Studies are ongoing to evaluate its efficacy in treating various cancers by targeting specific pathways involved in tumor growth and survival.

- Neurological Disorders : The compound's ability to interact with neurotransmitter receptors makes it a candidate for developing treatments for conditions such as depression and anxiety.

Industry

The compound is also being utilized in industrial applications:

- Material Science : It is explored for developing advanced materials due to its unique structural properties that may confer desirable mechanical or thermal characteristics.

- Specialty Chemicals : As a precursor in the synthesis of specialty chemicals, it holds promise for creating novel compounds with tailored functionalities.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Chemistry | Demonstrated utility as a building block in organic synthesis with potential for oxidation reactions. | |

| Biology | Exhibited enzyme inhibition capabilities and antioxidant properties. | |

| Medicine | Investigated for anticancer and neuroprotective effects; ongoing clinical evaluations are necessary. | |

| Industry | Used in the development of advanced materials; potential as a precursor for specialty chemicals. |

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of bacterial DNA helicases and nucleases, such as RecBCD and AddAB enzyme families . Additionally, it acts as a potent inhibitor of JNK2 and JNK3 kinases, which play crucial roles in cellular signaling pathways related to stress responses, apoptosis, and inflammation .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazine-2-carboxamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Key Observations :

- Aromatic vs. Heterocyclic Moieties : Pyrazine-2-carboxamide derivatives (e.g., target compound) show distinct activity profiles compared to phenylacetamide analogues, likely due to pyrazine's hydrogen-bonding capacity .

- Halogenation : Bromine substitution in N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide improves lipophilicity, which may enhance membrane penetration but reduces solubility .

Stability and Degradation

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 481.6 g/mol. It features a benzothiophene moiety fused with a cyano group and a pyrazine carboxamide structure, which contributes to its biological activity.

Research indicates that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide functions primarily as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNK is involved in various cellular processes including apoptosis, differentiation, and inflammation. The compound has shown selective inhibition against JNK2 and JNK3 with reported pIC50 values of 6.5 and 6.7 respectively, while exhibiting no significant activity against JNK1 .

Anticancer Activity

The compound's anticancer potential has been evaluated against several cancer cell lines:

These findings suggest that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide exhibits potent cytotoxic effects against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cells.

Inhibition of Tumor Growth

In preclinical studies, the compound demonstrated significant anti-tumor activity in vivo. For instance, it was shown to inhibit tumor growth in xenograft models by inducing apoptosis and cell cycle arrest in cancer cells .

Case Studies

- In Vivo Efficacy : A study investigated the effects of this compound in murine models with implanted tumors. Results indicated a substantial reduction in tumor size compared to controls treated with vehicle alone.

- Mechanistic Insights : Further mechanistic studies revealed that the compound activates apoptotic pathways while downregulating survival signals in cancer cells .

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies suggest that N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide has favorable absorption characteristics when administered orally. However, detailed toxicity profiles are still required to assess its safety for clinical use.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution. For example, derivatives of pyrazine carboxamide are synthesized by reacting pyrazine-2-carboxylic acid derivatives with amines under coupling agents like EDC/HOBt. Cyclization steps for the benzothiophene moiety may utilize thiourea intermediates or sulfur-containing precursors under controlled temperature and solvent conditions. Characterization often employs IR spectroscopy , -NMR , and elemental analysis to confirm purity and structural integrity .

Q. How is the structural identity of this compound validated in research settings?

Key techniques include:

- X-ray crystallography (if single crystals are obtainable) for precise bond-length and angle determination.

- -NMR and -NMR : To resolve aromatic protons (pyrazine ring) and aliphatic protons (tetrahydrobenzothiophene moiety). For example, the cyano group () shows distinct IR absorption near 2200 cm .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.

Q. What are the primary biological targets and mechanisms reported for this compound?

- Antibacterial Activity : Inhibits bacterial DNA helicase/nuclease complexes (e.g., RecBCD and AddAB enzymes), disrupting DNA repair and replication .

- Kinase Inhibition : Acts as a JNK Inhibitor IX (Calbiochem®), suppressing c-Jun N-terminal kinase (JNK) activity by ATP-competitive binding, with applications in studying phosphorylation-dependent signaling pathways .

Advanced Research Questions

Q. How do researchers reconcile conflicting reports on its dual roles as an antibacterial agent and kinase inhibitor?

Contradictory activities may arise from:

- Structural promiscuity : The pyrazine-carboxamide scaffold can interact with diverse binding pockets (e.g., bacterial enzymes vs. eukaryotic kinases).

- Assay conditions : Antibacterial assays (MIC determination) vs. kinase inhibition (IC) may use different cell types or buffer systems.

Methodological resolution :

Q. What strategies are employed to optimize its bioactivity against specific targets?

- Structure-Activity Relationship (SAR) : Modifying substituents on the tetrahydrobenzothiophene or pyrazine rings. For example:

- Co-crystallization studies with target enzymes/kinases to guide rational design .

Q. How is target selectivity evaluated against off-target kinases or bacterial enzymes?

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.